molecular formula C7H6Cl2N2 B6619049 6-(Chloromethyl)nicotinonitrile hydrochloride CAS No. 1955515-16-8

6-(Chloromethyl)nicotinonitrile hydrochloride

Cat. No.: B6619049
CAS No.: 1955515-16-8
M. Wt: 189.04 g/mol
InChI Key: KOQDGFNBMKPJHS-UHFFFAOYSA-N
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Description

6-(Chloromethyl)nicotinonitrile hydrochloride is a chemical compound with the molecular formula C7H6Cl2N2. It is a derivative of nicotinonitrile, characterized by the presence of a chloromethyl group at the 6-position of the pyridine ring. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is harmful if swallowed and causes severe skin burns and eye damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)nicotinonitrile hydrochloride typically involves the chloromethylation of nicotinonitrile. One common method includes the reaction of nicotinonitrile with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)nicotinonitrile hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Chloromethyl)nicotinonitrile hydrochloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Medicinal Chemistry: Investigated for its potential in developing pharmaceuticals, particularly in the synthesis of nicotinic acid derivatives.

    Biological Studies: Used in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: Employed in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)nicotinonitrile hydrochloride involves its interaction with nucleophiles due to the electrophilic nature of the chloromethyl group. This interaction facilitates various substitution reactions, making it a valuable intermediate in organic synthesis. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Chloromethyl)nicotinonitrile
  • 6-(Bromomethyl)nicotinonitrile
  • 6-(Hydroxymethyl)nicotinonitrile

Uniqueness

6-(Chloromethyl)nicotinonitrile hydrochloride is unique due to its specific reactivity profile, particularly in substitution reactions. The presence of the chloromethyl group enhances its electrophilicity, making it more reactive compared to its bromomethyl or hydroxymethyl counterparts. This unique reactivity makes it a valuable compound in synthetic organic chemistry .

Properties

IUPAC Name

6-(chloromethyl)pyridine-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2.ClH/c8-3-7-2-1-6(4-9)5-10-7;/h1-2,5H,3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQDGFNBMKPJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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